molecular formula C14H14N4O2 B044174 2-(2-Propoxyphenyl)-6-purinone CAS No. 119409-07-3

2-(2-Propoxyphenyl)-6-purinone

Cat. No.: B044174
CAS No.: 119409-07-3
M. Wt: 270.29 g/mol
InChI Key: PQTJTRTXCNZDFT-UHFFFAOYSA-N
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Description

LY 231617 is a potent antioxidant that readily crosses the blood-brain barrier. It is known for its neuroprotective properties and has been extensively studied for its potential in treating neurological diseases. The compound is effective in reducing ischemia-induced or hydrogen peroxide-induced neuronal damage and inhibiting lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 231617 involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for LY 231617 are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet available for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

LY 231617 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LY 231617 include hydrogen peroxide for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from the reactions of LY 231617 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

LY 231617 exerts its effects primarily through its antioxidant properties. The compound inhibits lipid peroxidation and reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative damage. It also prevents the nuclear translocation of activated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in hippocampal neurons, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LY 231617

LY 231617 is unique due to its ability to readily cross the blood-brain barrier and its potent neuroprotective effects. Unlike some other antioxidants, LY 231617 has been shown to significantly reduce ischemia-induced neuronal damage and inhibit lipid peroxidation at relatively low concentrations .

Properties

CAS No.

119409-07-3

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-(2-propoxyphenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19)

InChI Key

PQTJTRTXCNZDFT-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3

SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3

Synonyms

2-(2-propoxyphenyl)-6-purinone

Origin of Product

United States

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